N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-Cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a structurally complex organic compound featuring a pyridazinone core substituted with a naphthalen-1-yl group and an acetamide side chain bearing a cyclopropyl moiety. This compound belongs to a class of pyridazinone derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-cyclopropyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(20-14-8-9-14)12-22-19(24)11-10-17(21-22)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,10-11,14H,8-9,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKEEHIFAQDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the naphthalen-1-yl derivative, which is then reacted with a suitable pyridazinone precursor. The cyclopropyl group is introduced in the final step through a cyclopropanation reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate and tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the pyridazinone moiety can produce dihydropyridazines .
Scientific Research Applications
N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement of cyclin-dependent kinases and other regulatory proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The naphthalen-1-yl group (shared with ) enhances π-π stacking with hydrophobic enzyme pockets, while cyclopropyl may reduce metabolic degradation compared to bulkier groups (e.g., morpholine in ).
- Biological Activity: Compounds with chlorophenyl (e.g., ) or methylsulfanyl () substituents show pronounced antimicrobial/antitumor activity, suggesting the target compound may share these properties.
Comparison with Analog Syntheses :
- details a similar protocol using thionyl chloride and TEA for acetamide bond formation.
- employs copper-catalyzed click chemistry for triazole-linked acetamides, though this is less relevant to the target compound.
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(2,4-Dichlorophenyl) Analog | N-(6-Methoxypyridin-3-yl) Analog |
|---|---|---|---|
| Solubility | Low (predicted, hydrophobic) | Moderate in DMSO | Low in water, soluble in DMSO |
| Stability | High (cyclopropyl resistance) | Stable under lab conditions | Sensitive to light |
| Bioactivity | Hypothesized COX/PDE inhibition | Metabolic pathway modulation | Antimicrobial, antitumor |
Mechanistic Insights :
- The target compound’s naphthalen-1-yl group may interact with hydrophobic enzyme pockets (e.g., COX-2’s arachidonic acid binding site) .
- Cyclopropyl could reduce CYP450-mediated metabolism, enhancing bioavailability compared to analogs with linear alkyl chains .
Biological Activity
N-cyclopropyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclopropyl group, a naphthalene moiety, and a pyridazinone ring. Its chemical formula is with a molecular weight of approximately 284.32 g/mol. The structural features suggest potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes .
- Antioxidant Activity : The compound has shown promise in antioxidant assays, potentially reducing oxidative stress in cellular models .
- Cell Proliferation : In vitro studies have suggested that it may influence cell proliferation and apoptosis in cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Pharmacological Applications
The biological activities exhibited by this compound open avenues for various pharmacological applications:
- Anti-inflammatory Agents : Due to its COX inhibition properties, it may serve as a lead compound for developing new anti-inflammatory medications.
- Antioxidants : Its antioxidant capabilities suggest potential use in formulations aimed at reducing oxidative stress-related diseases.
- Cancer Therapeutics : The selective cytotoxicity observed in cancer cell lines points to possible applications in cancer therapy, warranting further investigation into its mechanism and efficacy.
Q & A
Q. Yield Data :
| Scale | Yield (Lab vs. Pilot) |
|---|---|
| 1 mmol | 85% |
| 1 mol | 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
